![molecular formula C18H20O4 B5621296 4-[(2-methoxy-4-propylphenoxy)methyl]benzoic acid](/img/structure/B5621296.png)
4-[(2-methoxy-4-propylphenoxy)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-methoxy-4-propylphenoxy)methyl]benzoic acid is an organic compound with the molecular formula C18H20O4 It is a derivative of benzoic acid, featuring a methoxy group and a propylphenoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-methoxy-4-propylphenoxy)methyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxy-4-propylphenol and 4-chloromethylbenzoic acid.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide.
Reaction Mechanism: The 2-methoxy-4-propylphenol undergoes nucleophilic substitution with 4-chloromethylbenzoic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(2-methoxy-4-propylphenoxy)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 4-[(2-methoxy-4-propylphenoxy)methyl]benzaldehyde or this compound.
Reduction: Formation of 4-[(2-methoxy-4-propylphenoxy)methyl]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[(2-methoxy-4-propylphenoxy)methyl]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-methoxy-4-propylphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. The methoxy and propylphenoxy groups may contribute to its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-methoxyphenoxy)methyl]benzoic acid
- 4-[(2-ethoxy-4-propylphenoxy)methyl]benzoic acid
- 4-[(2-methoxy-4-butylphenoxy)methyl]benzoic acid
Uniqueness
4-[(2-methoxy-4-propylphenoxy)methyl]benzoic acid is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxy and propylphenoxy groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[(2-methoxy-4-propylphenoxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-3-4-13-7-10-16(17(11-13)21-2)22-12-14-5-8-15(9-6-14)18(19)20/h5-11H,3-4,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTXCAPDJPVYQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCC2=CC=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-cyclopropyl-5-(2-methyl-1-benzofuran-5-yl)-1H-1,2,4-triazol-1-yl]butan-2-ol](/img/structure/B5621213.png)
![2-methyl-3-{[4-(1-methyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5621219.png)
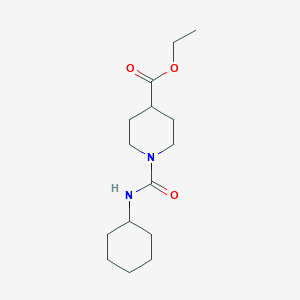
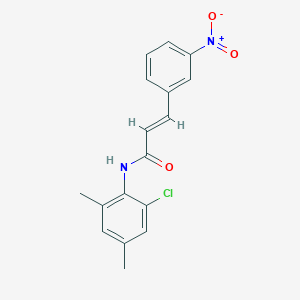
![2-({4-[hydroxy(pyridin-2-yl)methyl]piperidin-1-yl}methyl)-6-methylquinolin-4-ol](/img/structure/B5621241.png)
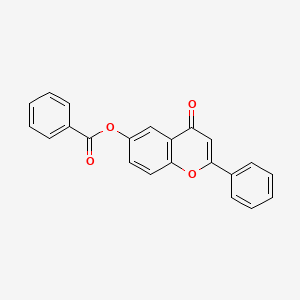
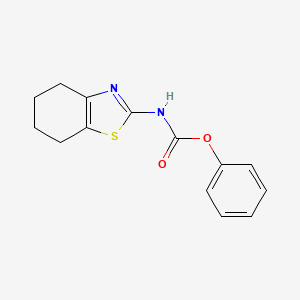
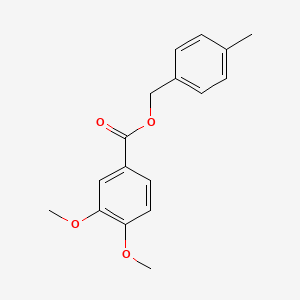
![5-[(3-methoxyphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5621270.png)
![rel-(1S,6R)-3-[(4-methyl-6-phenyl-2-pyrimidinyl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5621276.png)
![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[4-(4-morpholinylcarbonyl)benzoyl]-3-pyrrolidinamine](/img/structure/B5621278.png)
![3-methyl-N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]-1,2-oxazole-5-carboxamide](/img/structure/B5621309.png)
![2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5621317.png)
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5621327.png)
